2-Heptyne
Overview
Description
2-Heptyne is a chemical compound with the molecular formula C7H12 . It is also known by other names such as Hept-2-yne, 1-Methyl-2-butylacetylene, and has a CAS number 1119-65-9 . The molecular weight of 2-Heptyne is 96.17 g/mol .
Molecular Structure Analysis
The 2-Heptyne molecule contains a total of 18 bonds. There are 6 non-H bonds, 1 multiple bond, 2 rotatable bonds, and 1 triple bond . The InChI representation of 2-Heptyne isInChI=1S/C7H12/c1-3-5-7-6-4-2/h3,5,7H2,1-2H3
. Chemical Reactions Analysis
Alkynes like 2-Heptyne can undergo addition reactions with electrophilic reagents, such as strong Brønsted acids and halogens . These reactions are generally exothermic and display Markovnikov Rule regioselectivity and anti-stereoselectivity .Physical And Chemical Properties Analysis
2-Heptyne is a colorless liquid at room temperature and has a faintly sweet odor . It is less dense than water and its vapors are heavier than air . It has a boiling point of approximately 111.9°C at 760 mmHg . The vapour pressure of 2-Heptyne is 26.3±0.1 mmHg at 25°C .Scientific Research Applications
Industrial Chemistry
- Summary of the Application : 2-Heptyne, like other alkynes, plays a significant role in industrial chemistry. It is used as a starting material or intermediate in the synthesis of various chemicals and materials .
- Methods of Application : The process involves reacting a hexyl halide with sodium acetylide, producing 2-Heptyne as a result. This reaction is an example of an alkyne synthesis, specifically, an acetylide anion reaction .
- Results or Outcomes : The outcome of this process is the production of various chemicals and materials, such as polymers and pharmaceuticals .
Research Settings
- Summary of the Application : Due to the presence of a triple bond, 2-Heptyne is a valuable compound in research settings where the properties of alkynes are under investigation .
- Methods of Application : In research settings, 2-Heptyne can be used in various experiments to study the properties of alkynes. The specific methods of application can vary depending on the nature of the experiment .
- Results or Outcomes : The outcomes of these experiments can lead to a better understanding of the properties of alkynes .
In industrial chemistry , 2-Heptyne is used as a starting material or intermediate in the synthesis of various chemicals and materials, such as polymers and pharmaceuticals .
In research settings , 2-Heptyne is valuable for investigating the properties of alkynes due to the presence of a triple bond .
In industrial chemistry , 2-Heptyne is used as a starting material or intermediate in the synthesis of various chemicals and materials, such as polymers and pharmaceuticals .
In research settings , 2-Heptyne is valuable for investigating the properties of alkynes due to the presence of a triple bond .
Safety And Hazards
properties
IUPAC Name |
hept-2-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-3-5-7-6-4-2/h3,5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSFEMSYKQQCHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90149770 | |
Record name | Hept-2-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90149770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Heptyne | |
CAS RN |
1119-65-9 | |
Record name | 2-Heptyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hept-2-yne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-HEPTYNE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63874 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hept-2-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90149770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hept-2-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.987 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.